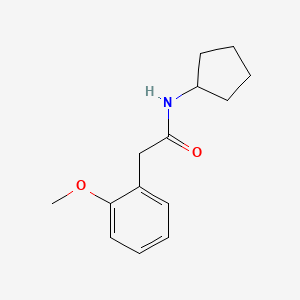![molecular formula C19H17N3O3 B5520800 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.12699141 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents and Oxazolidinone Analogues
Research has highlighted the significance of oxazolidinone analogues, such as U-100592 and U-100766, in demonstrating potent in vitro antibacterial activities against a range of clinically important pathogens. These analogues, derived from directed chemical modifications, have shown effectiveness against methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and strains resistant to common antitubercular agents, without evidence of cross-resistance to oxazolidinones. Their bacteriostatic and bactericidal effects, coupled with a low potential for rapid resistance development, underscore their potential in addressing antibiotic resistance challenges (Zurenko et al., 1996).
Synthesis of Pyridazin-3-one Derivatives
Another study delves into the synthesis of pyridazin-3-one derivatives, showcasing the chemical innovation in creating novel compounds that may have implications in various scientific and pharmacological applications. The research demonstrates a general route for synthesizing a new class of pyridazin-3-one derivatives, which could contribute to the development of new therapeutic agents or chemical tools for research (Ibrahim & Behbehani, 2014).
Computational and Pharmacological Evaluation
A comprehensive computational and pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, has been conducted. This study assessed the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential of these compounds, providing critical insights into their multifaceted therapeutic applications. The findings highlight the potential of these compounds in contributing to the development of new drugs with improved efficacy and safety profiles (Faheem, 2018).
Histamine H3 Receptor Inverse Agonist
Research into the optimization of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists identified CEP-26401 (irdabisant) as a lead candidate for treating attentional and cognitive disorders. This compound exhibits high affinity for human and rat H3Rs with significant selectivity and ideal pharmaceutical properties for a CNS drug, indicating its potential for clinical development in enhancing cognitive function (Hudkins et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for pyridazinyl compounds are vast, given their wide range of pharmacological activities . There is a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinyl compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Propiedades
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-14-7-12-19(22-21-14)25-17-10-8-15(9-11-17)20-18(23)13-24-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHJHMBIGZDAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)
![(NE)-N-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5520726.png)
![4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5520730.png)
![N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5520733.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(5-methyl-2-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5520735.png)
![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)
![3-(4-FLUOROPHENYL)-5-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B5520742.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)
![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)
![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)
